{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride
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Overview
Description
{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C8H11N3S.2ClH and a molecular weight of 254.18 g/mol . This compound is known for its unique structure, which includes an imidazo-thiazole ring system, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of {2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride typically involves the following steps:
Formation of the Imidazo-Thiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo-thiazole ring.
Introduction of the Methanamine Group: The methanamine group is introduced through a substitution reaction, where a suitable amine precursor reacts with the imidazo-thiazole intermediate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of {2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride can be compared with other similar compounds, such as:
(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-methylmethanamine hydrochloride: This compound has a similar imidazo-thiazole structure but differs in the substitution pattern on the methanamine group.
(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl(methyl)amine dihydrochloride: Another similar compound with variations in the substituents attached to the imidazo-thiazole ring.
Properties
IUPAC Name |
(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S.2ClH/c1-5-4-11-7(3-9)6(2)10-8(11)12-5;;/h4H,3,9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKBJCKIMQUIAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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